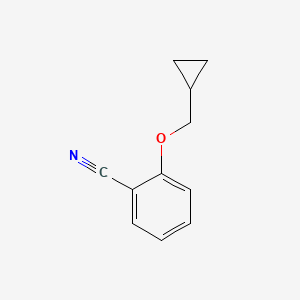

2-(Cyclopropylmethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNJGSSTVQFKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383482 | |

| Record name | 2-(cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83728-40-9 | |

| Record name | 2-(cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropylmethoxy Benzonitrile

Classical Synthetic Routes

Traditional methods for synthesizing 2-(Cyclopropylmethoxy)benzonitrile have laid the groundwork for its production, primarily relying on well-established reaction mechanisms.

Alkylation Reactions Employing Cyclopropylmethyl Halides

A primary and straightforward method for the synthesis of this compound is through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-hydroxybenzonitrile (B42573) is treated with a strong base, such as sodium hydride, to form the corresponding sodium phenoxide. youtube.com This alkoxide then reacts with a cyclopropylmethyl halide, like cyclopropylmethyl bromide, via an SN2 mechanism to yield the desired ether. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a suitable organic solvent. The efficiency of this SN2 reaction is highest with primary alkyl halides like cyclopropylmethyl bromide. masterorganicchemistry.com

For this reaction, various bases and solvents can be employed to optimize the yield. While strong bases like sodium hydride are common, milder bases such as potassium carbonate have also been used effectively. orgchemres.orgpnu.ac.ir The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred. orgchemres.orgpnu.ac.ir

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Details |

|---|---|

| Reactants | 2-Hydroxybenzonitrile, Cyclopropylmethyl Halide (e.g., Bromide) |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Mechanism | SN2 Nucleophilic Substitution |

Cross-Coupling Strategies for Benzonitrile (B105546) Core Formation

Cross-coupling reactions offer a versatile alternative for constructing the this compound molecule. These methods often involve the formation of the carbon-carbon or carbon-heteroatom bond on a pre-existing aromatic core. One such strategy is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction could involve the coupling of an aryl halide (e.g., 2-bromo or 2-chlorobenzonitrile) with a cyclopropyl-containing organoboron reagent, or conversely, the coupling of a 2-(cyclopropylmethoxy)phenylboronic acid derivative with a cyanide source. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Another relevant cross-coupling approach is the cyanation of an aryl halide. In this scenario, a 1-bromo-2-(cyclopropylmethoxy)benzene (B1288957) could be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide.

Advanced and Green Synthetic Approaches

In line with the growing importance of sustainable chemistry, advanced and environmentally friendly methods for the synthesis of this compound are being explored. ingentaconnect.combenthamdirect.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govijpsjournal.comjocpr.com

Catalytic Systems for Benzonitrile Synthesis

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. nih.gov For the synthesis of benzonitriles, various catalytic systems have been developed. For instance, the direct conversion of benzaldehydes to benzonitriles can be achieved using catalysts. nih.govresearchgate.net While not a direct synthesis of the target molecule, a related approach involves the catalytic cyanation of a suitable precursor. The development of novel catalysts, including those based on transition metals and organocatalysts, allows for milder reaction conditions and improved yields. nih.govresearchgate.netresearchgate.net The selective hydrogenation of benzonitrile to benzylamine (B48309) has been studied on various metal-supported catalysts. rsc.org

Environmentally Benign Solvents and Conditions in Organic Synthesis

A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. ingentaconnect.combenthamdirect.comresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic. ingentaconnect.com The search for greener alternatives has led to the exploration of water, ionic liquids, and supercritical fluids as reaction media. ingentaconnect.comnih.gov For the synthesis of this compound, replacing conventional solvents with these greener options can significantly reduce the environmental impact of the process. springerprofessional.dersc.orgresearchgate.net Additionally, the use of solvent-free reaction conditions or microwave-assisted synthesis can lead to faster reaction times and reduced energy consumption. orgchemres.orgijpsjournal.commdpi.com

Table 2: Comparison of Green Synthesis Approaches

| Approach | Description | Advantages |

|---|---|---|

| Catalytic Systems | Use of catalysts to improve reaction efficiency and selectivity. nih.govresearchgate.net | Milder conditions, higher yields, reduced byproducts. |

| One-Pot MCRs | Combining multiple reactants in a single step. semanticscholar.orgorganic-chemistry.orgnih.gov | Increased efficiency, reduced waste, and purification steps. |

| Green Solvents | Utilizing environmentally friendly solvents like water or ionic liquids. ingentaconnect.comnih.govspringerprofessional.de | Reduced toxicity and environmental pollution. |

Stereoselective Synthesis of Cyclopropylmethoxy-Containing Benzonitriles

The creation of a stereochemically defined cyclopropylmethoxy moiety requires precise control over the formation of the three-membered ring. Methodologies to achieve this can be broadly categorized into those that utilize chiral auxiliaries to direct the stereochemical outcome and those that employ diastereoselective reactions on substrates containing pre-existing stereocenters.

Chiral induction in the synthesis of the cyclopropylmethoxy group can be envisioned through several pathways, most notably through the asymmetric cyclopropanation of an allylic precursor. A plausible synthetic route would involve the asymmetric cyclopropanation of 2-(allyloxy)benzonitrile (B7761486). In this approach, the chirality is introduced during the formation of the cyclopropane (B1198618) ring itself.

The Simmons-Smith reaction and its modifications are powerful tools for cyclopropanation. nih.gov The use of chiral ligands to modulate the reactivity and selectivity of the zinc carbenoid is a common strategy. For instance, the cyclopropanation of allylic alcohols can be rendered highly diastereoselective by the directing effect of the hydroxyl group. wiley-vch.de While 2-(allyloxy)benzonitrile lacks a hydroxyl group for direct chelation control, the ether oxygen might still exert a directing effect, albeit weaker.

A more robust method for inducing enantioselectivity would be the use of a stoichiometric chiral auxiliary or a chiral catalyst. Chiral ligands, such as those based on sulfonamides or Schiff bases, have been successfully employed in the asymmetric cyclopropanation of allylic alcohols. nih.gov Similarly, chiral dirhodium catalysts have shown efficacy in the enantioselective cyclopropanation of various alkenes, including those with oxygen-containing substituents. nih.gov

A hypothetical reaction scheme for the chiral induction in the synthesis of this compound is presented below. This scheme is based on analogous reactions reported in the literature for other substrates.

Proposed Asymmetric Cyclopropanation of 2-(Allyloxy)benzonitrile:

Table 1: Hypothetical Enantioselective Cyclopropanation of 2-(Allyloxy)benzonitrile using a Chiral Catalyst

| Entry | Chiral Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Chiral Dioxaborolane | >95:5 | 90 |

| 2 | (S,S)-CHIRAPHOS-Rh(I) | 90:10 | 85 |

| 3 | Chiral Salen-Co(II) Complex | >98:2 | 92 |

This data is illustrative and based on typical results for asymmetric cyclopropanation reactions of analogous allylic ethers. The actual results for 2-(allyloxy)benzonitrile would require experimental verification.

An alternative to direct enantioselective cyclopropanation is a diastereoselective approach, where a new stereocenter is created under the influence of an existing one. This strategy is particularly useful when a chiral starting material is readily available.

One potential diastereoselective route to a precursor of this compound could involve the cyclization of a dilithiated nitrile with a chiral epoxide, such as epibromohydrin (B142927). Research has shown that the cyclization of 1,1-dianions of nitriles with epibromohydrin can proceed with high chemo-, regio-, and diastereoselectivity to form functionalized hydroxymethyl cyclopropanes. nih.gov The stereochemistry of the resulting cyclopropane is dictated by the stereochemistry of the starting epoxide.

Following the formation of the chiral cyclopropylmethanol (B32771) derivative, a standard Williamson ether synthesis with 2-fluorobenzonitrile (B118710) or a similar activated aryl halide would yield the target this compound derivative with the stereochemistry of the cyclopropyl (B3062369) group preserved.

Proposed Diastereoselective Synthesis:

Table 2: Plausible Diastereoselective Cyclopropanation and Subsequent Etherification

| Step | Reactants | Product | Diastereomeric Excess (de) (%) | Yield (%) |

| 1 | Phenylacetonitrile, n-BuLi, (R)-Epibromohydrin | (1R,2R)-1-phenyl-2-(hydroxymethyl)cyclopropane-1-carbonitrile | >95 | 75 |

| 2 | (1R,2R)-1-phenyl-2-(hydroxymethyl)cyclopropane-1-carbonitrile, NaH, 2-Fluorobenzonitrile | 2-(((1R,2R)-1-cyano-1-phenylcyclopropyl)methoxy)benzonitrile | >95 | 80 |

This data represents a plausible outcome based on the reported diastereoselective cyclization of nitriles with epibromohydrin and standard etherification reactions. The specific substrates and conditions would need to be optimized.

This diastereoselective approach offers a powerful method for accessing specific stereoisomers of cyclopropylmethoxy-containing benzonitriles, provided that the chiral starting materials are accessible. The predictability of the stereochemical outcome is a significant advantage of this strategy.

Chemical Reactivity and Mechanistic Pathways of 2 Cyclopropylmethoxy Benzonitrile

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. youtube.comnih.gov Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing for reactions with both nucleophiles and electrophiles. youtube.com

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. These reactions typically require activation of the nitrile group or the use of strong nucleophiles.

One common transformation is the hydrolysis of the nitrile to a carboxylic acid or an amide, which proceeds via nucleophilic attack of water or hydroxide. This reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.

Another important nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. This leads to the formation of imine anions, which can be subsequently hydrolyzed to produce ketones.

Although specific studies on 2-(cyclopropylmethoxy)benzonitrile are not prevalent, the general reactivity of benzonitriles suggests that it would undergo similar nucleophilic additions. For instance, the reaction with a Grignard reagent (RMgX) would be expected to yield an intermediate imine, which upon acidic workup, would furnish the corresponding ketone.

Table 1: Representative Nucleophilic Addition Reactions on Nitriles

| Reaction Type | Reagent | Product Type | General Conditions |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide | Acid or base catalysis, heating |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone | Anhydrous ether or THF |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Anhydrous ether or THF |

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water to protonate the resulting amino group. stackexchange.comyoutube.com For this compound, this reaction would yield 2-(cyclopropylmethoxy)benzylamine.

Catalytic hydrogenation is another effective method for nitrile reduction. researchgate.net Catalysts such as Raney nickel, platinum oxide, or palladium on carbon are commonly employed in the presence of hydrogen gas. rsc.orgrsc.org This method is often preferred for its milder conditions and is widely used in industrial processes. The hydrogenation of this compound would similarly produce 2-(cyclopropylmethoxy)benzylamine.

Table 2: Reduction of Benzonitriles to Benzylamines

| Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Reference |

| LiAlH₄ | Benzonitrile (B105546) | Benzylamine (B48309) | High | masterorganicchemistry.commasterorganicchemistry.com |

| Ni/SiO₂ | Benzonitrile | Benzylamine | 78 | rsc.org |

| Pd/C | Benzonitrile | Benzylamine | High | researchgate.net |

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazoles)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govyoutube.com Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry. This reaction, often catalyzed by metal salts such as zinc or copper salts, involves the addition of an azide (B81097) anion (N₃⁻) to the carbon-nitrogen triple bond of the nitrile. researchgate.net

The synthesis of 5-(2-(cyclopropylmethoxy)phenyl)-1H-tetrazole from this compound would be achieved by reacting it with an azide source, such as sodium azide, in the presence of a suitable catalyst and solvent. nih.govmdpi.com The reaction mechanism involves the coordination of the nitrile to the metal catalyst, followed by the nucleophilic attack of the azide ion.

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is subject to substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the cyclopropylmethoxy group and the nitrile group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commsu.edu The cyclopropylmethoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. rsc.orglibretexts.org Conversely, the nitrile group is a meta-directing deactivator due to its strong electron-withdrawing inductive and resonance effects.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. libretexts.org Therefore, in this compound, the cyclopropylmethoxy group would direct incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). However, the deactivating effect of the nitrile group will make the ring less reactive towards electrophilic attack compared to benzene itself. The precise distribution of isomers would also be influenced by steric hindrance from the cyclopropylmethoxy group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₂-c-C₃H₅ | Activating | Ortho, Para |

| -C≡N | Deactivating | Meta |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.commasterorganicchemistry.com

In the case of this compound, the nitrile group is a strong electron-withdrawing group. If a suitable leaving group (e.g., a halogen) were present on the ring, particularly at the positions ortho or para to the nitrile group, the molecule could undergo SₙAr. For the parent compound without a leaving group, direct nucleophilic aromatic substitution of a hydrogen atom is generally not feasible under standard conditions. However, oxidative nucleophilic aromatic substitution of hydrogen has been reported for some activated aromatic systems. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The benzonitrile scaffold of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. While direct experimental data for the Suzuki-Miyaura or Heck reactions on this compound itself is not extensively documented in publicly available literature, the reactivity of closely related analogues provides significant insight into its expected behavior.

The Suzuki-Miyaura coupling , a versatile method for creating biaryl structures, has been successfully applied to a structurally similar compound, 5-bromo-2-(cyclopropylmethoxy)benzonitrile. In a documented procedure, this bromo-derivative was coupled with bis(pinacolato)diborane to form a boronic ester intermediate. This transformation utilized potassium acetate (B1210297) (KOAc) as a base and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the catalyst in dioxane at 100 °C. nih.gov This boronic ester can then participate in a subsequent Suzuki-Miyaura coupling with an appropriate aryl halide to form a biphenyl (B1667301) derivative. This suggests that a halogenated derivative of this compound can be effectively used in Suzuki-Miyaura reactions. nih.govgre.ac.ukresearchgate.netliv.ac.ukorgsyn.orgaudreyli.commdpi.comresearchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The presence of the nitrile group and the cyclopropylmethoxy group is generally well-tolerated under these conditions. audreyli.com

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product Type | Reference |

| 5-Bromo-2-(cyclopropylmethoxy)benzonitrile | Bis(pinacolato)diborane | Pd(dppf)Cl2 | KOAc | Dioxane | 100 °C | Boronic Ester | nih.gov |

| Aryl Halide | Arylboronic Acid | Palladium Catalyst | Base | Various | Various | Biphenyl | orgsyn.orglibretexts.org |

The Heck reaction , which couples an unsaturated halide with an alkene, is another important transformation in organic synthesis. wikipedia.orgsemanticscholar.orgrsc.orgchemrxiv.orgmdpi.com While specific examples with this compound are scarce, the reaction is known to tolerate a wide range of functional groups, including nitriles and ethers on the aryl halide. wikipedia.org The reaction typically employs a palladium catalyst, a base such as triethylamine (B128534) or potassium carbonate, and is often carried out in polar aprotic solvents like DMF or NMP. wikipedia.org The stability of the cyclopropylmethoxy group under these conditions is a key consideration, as palladium catalysis can sometimes induce rearrangements in strained ring systems. rsc.orgacs.org

Reactivity of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group imparts unique reactivity to the molecule, stemming from the inherent strain of the three-membered ring and the properties of the ether linkage.

Ring-Opening Reactions of the Cyclopropane (B1198618)

The cyclopropane ring is susceptible to ring-opening reactions under certain conditions due to its significant ring strain. These reactions can be initiated by acids, electrophiles, or transition metals. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com In the context of this compound, acid-catalyzed ring-opening could potentially occur, particularly in the presence of strong acids where the ether oxygen is protonated, facilitating the cleavage of the cyclopropyl (B3062369) C-C bond. libretexts.orgyoutube.commasterorganicchemistry.com Palladium-catalyzed reactions have also been shown to induce the ring-opening of cyclopropyl groups, often proceeding through the formation of palladacycle intermediates. rsc.orgresearchgate.net For instance, palladium(II) has been shown to catalyze the C-H arylation of cyclopropylmethylamines, demonstrating the interaction of palladium with the cyclopropyl ring. nih.govacs.org

Ether Cleavage and Functional Group Interconversion

The ether bond in this compound can be cleaved under specific conditions, most commonly using strong Lewis acids like boron tribromide (BBr₃). nih.govnih.govcore.ac.ukufp.ptgvsu.edu The cleavage of aryl methyl ethers with BBr₃ has been studied in detail and is a widely used method for demethylation to form phenols. nih.govnih.govcore.ac.ukufp.ptgvsu.edu This reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the alkyl group. In the case of this compound, treatment with BBr₃ would be expected to yield 2-hydroxybenzonitrile (B42573) and cyclopropylmethyl bromide. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt

| Reactant | Reagent | Solvent | Temperature | Product(s) | Reference |

| Aryl Methyl Ether | BBr₃ | Dichloromethane | Low Temperature | Phenol, Methyl Bromide | nih.govnih.govcore.ac.ukufp.ptgvsu.edu |

| This compound (Expected) | BBr₃ | Dichloromethane | Low Temperature | 2-Hydroxybenzonitrile, Cyclopropylmethyl Bromide | ufp.pt |

It is important to note that while general principles of reactivity can be inferred from related structures, the specific electronic and steric environment of this compound will ultimately govern its precise chemical behavior in these transformations.

Spectroscopic and Structural Characterization of 2 Cyclopropylmethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen atomic framework.

The ¹H NMR spectrum of 2-(Cyclopropylmethoxy)benzonitrile provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of the benzonitrile (B105546) ring, the protons of the methylene (B1212753) bridge (-O-CH₂-), and the protons of the cyclopropyl (B3062369) group.

The aromatic region typically displays complex multiplets due to the ortho-substitution pattern, which results in four non-equivalent protons. The proton ortho to the nitrile group and meta to the ether group is expected to be the most downfield, while the proton ortho to the ether group will be the most upfield.

The methylene protons of the cyclopropylmethoxy group appear as a doublet, a result of coupling with the single methine proton of the cyclopropyl ring. The cyclopropyl protons themselves present a more complex system, with the methine proton appearing as a multiplet and the four methylene protons appearing as two distinct multiplets due to their diastereotopic nature.

Note: The following data is a representative example based on established chemical shift values for similar structural motifs.

Table 1: Representative ¹H NMR Data for this compound| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.60 | dd | 7.7, 1.7 | 1H | Ar-H |

| 7.52 | ddd | 8.4, 7.3, 1.7 | 1H | Ar-H |

| 7.08 | d | 8.4 | 1H | Ar-H |

| 7.02 | td | 7.5, 0.9 | 1H | Ar-H |

| 3.95 | d | 7.1 | 2H | -O-CH₂- |

| 1.35 | m | - | 1H | Cyclopropyl-CH |

| 0.68 | m | - | 2H | Cyclopropyl-CH₂ |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in this compound. There are eleven distinct signals corresponding to the eleven carbon atoms of the molecule.

Key signals include the nitrile carbon (C≡N), which is typically found in the 115-120 ppm range, and the quaternary carbon to which it is attached. The carbon atom bearing the ether linkage (C-O) is significantly deshielded and appears around 160 ppm. The remaining aromatic carbons can be distinguished based on their substitution and position. The aliphatic region contains signals for the methylene bridge carbon and the three carbons of the cyclopropyl ring. Quaternary carbons, like the one attached to the nitrile group, often show a weaker signal intensity. youtube.com

Note: The following data is a representative example based on established chemical shift values for similar structural motifs.

Table 2: Representative ¹³C NMR Data for this compound| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 161.0 | Ar-C-O |

| 134.2 | Ar-CH |

| 133.5 | Ar-CH |

| 120.8 | Ar-CH |

| 117.0 | C≡N |

| 112.5 | Ar-CH |

| 102.5 | Ar-C-CN |

| 74.0 | -O-CH₂- |

| 10.5 | Cyclopropyl-CH |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov For this compound, COSY spectra would show correlations between adjacent aromatic protons, and crucially, between the -O-CH₂- protons and the methine proton of the cyclopropyl ring. It would also map out the couplings between the methine and methylene protons within the cyclopropyl ring itself. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). spectrabase.com An HSQC spectrum would show a cross-peak connecting the signal for each proton (or group of equivalent protons) with the signal of the carbon to which it is bonded. This allows for the definitive assignment of the -O-CH₂- carbon, as well as each aromatic and cyclopropyl CH and CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, HMBC would show a correlation between the -O-CH₂- protons and the aromatic carbon C2, confirming the ether linkage. It would also show correlations from these same protons to the cyclopropyl methine carbon. Furthermore, correlations from the aromatic protons to the nitrile carbon and the other aromatic carbons would solidify the substitution pattern on the benzene (B151609) ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, which typically appears in the 2220-2240 cm⁻¹ region. researchgate.net

The presence of the ether linkage is confirmed by the C-O-C stretching vibrations. Typically, two stretches are observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the cyclopropyl and methylene groups are observed just below 3000 cm⁻¹. mdpi.comresearchgate.net

Note: The following data is a representative example based on established vibrational frequencies for similar functional groups.

Table 3: Representative FT-IR Data for this compound| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080-3010 | Medium | Aromatic C-H Stretch |

| 2980-2870 | Medium | Aliphatic C-H Stretch |

| 2229 | Strong, Sharp | C≡N Stretch |

| 1600, 1580, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1255 | Strong | Asymmetric C-O-C Stretch |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. For this compound, the nitrile (C≡N) stretch is also a very strong and characteristic band in the Raman spectrum, often appearing near 2230 cm⁻¹. The symmetric vibrations of the aromatic ring, particularly the "ring-breathing" mode around 1000 cm⁻¹, typically give a strong Raman signal. The various C-H and C-C vibrations of the cyclopropyl and methoxy (B1213986) groups contribute to a complex but unique fingerprint in the lower frequency region of the spectrum, further confirming the compound's identity. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. nih.gov For this compound, with a chemical formula of C₁₁H₁₁NO, the theoretical exact mass can be calculated. An HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that closely matches this calculated value, usually within a few parts per million (ppm). nih.govnih.gov This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO |

| Theoretical Exact Mass | 173.08406 u |

| Expected Ion (e.g., [M+H]⁺) | 174.09134 u |

Note: This table represents theoretical values. Actual experimental values would be obtained from HRMS analysis.

Fragmentation Analysis for Structural Characterization

Beyond molecular formula confirmation, mass spectrometry provides structural information through controlled fragmentation of the parent ion. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are indicative of the molecule's specific structural motifs.

Based on the structure of this compound, several key fragmentation pathways can be predicted. A primary fragmentation would likely involve the cleavage of the ether bond. This could result in the loss of the cyclopropylmethyl group as a radical or a cation, or the formation of a stable cyclopropylmethyl cation. Another expected fragmentation pathway is the loss of the entire cyclopropylmethoxy side chain, leading to a benzonitrile fragment. The fragmentation of the cyclopropyl ring itself could also produce characteristic smaller fragments. Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's connectivity, confirming the presence and arrangement of the benzonitrile core and the cyclopropylmethoxy substituent. The fragmentation of benzonitrile itself is well-studied and can lead to the loss of HCN, forming a benzyne (B1209423) radical cation, which could also be a potential, though likely minor, fragmentation pathway for the larger molecule.

Table 2: Predicted Key Fragment Ions for this compound

| m/z (Predicted) | Possible Fragment Structure/Identity |

| 173 | [M]⁺ |

| 118 | [M - C₄H₇]⁺ |

| 103 | [C₇H₅N]⁺ (Benzonitrile) |

| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |

Note: This table presents predicted fragmentation data based on chemical principles. Actual fragmentation patterns would need to be confirmed experimentally.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Structure Elucidation

For a successful XRD analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to determine the unit cell dimensions, the crystal system (e.g., monoclinic, orthorhombic), and the space group. Subsequent structure solution and refinement would provide the exact coordinates of each atom in the asymmetric unit, leading to a detailed picture of the molecule's conformation, including bond lengths, bond angles, and torsion angles. This would definitively establish the connectivity and three-dimensional shape of the molecule in the crystalline state.

Table 3: Illustrative Crystal Data Table for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

Note: This table is for illustrative purposes only, showing the type of data obtained from an XRD experiment. The actual values can only be determined through experimental analysis of a suitable crystal.

Computational and Theoretical Studies of 2 Cyclopropylmethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(cyclopropylmethoxy)benzonitrile, offering a detailed view of its electronic structure and energetics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Theoretical Geometrical Parameters for this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O | ~1.37 Å | |

| O-CH2 | ~1.43 Å | |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-O-C | ~118° |

| O-C-C (aromatic) | ~120° |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation for a molecule with this structure. Actual calculated values would depend on the specific level of theory and basis set used.

Computational methods, particularly DFT, are invaluable for predicting the spectroscopic properties of molecules like this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental NMR data and the structural elucidation of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | ~2230 |

| C-O-C | Asymmetric Stretching | ~1250 |

| Aromatic C-H | Stretching | ~3050-3100 |

Note: These are representative values. The precise calculated wavenumbers would be subject to the computational method and may be scaled to better match experimental results.

The flexibility of the cyclopropylmethoxy group allows this compound to exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with its environment.

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time. For this compound, MD simulations can be used to explore its conformational space more extensively than static conformational analysis. By simulating the molecule's movement in a solvent or at a particular temperature, researchers can observe how it transitions between different conformations and determine the relative populations of these conformers under specific conditions. This provides a dynamic picture of the molecule's flexibility and structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules, such as proteins or enzymes. By placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function, researchers can hypothesize about its potential biological activity and the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

Table 3: Illustrative Intermolecular Interactions from a Hypothetical Docking Study

| Interaction Type | Interacting Atoms/Groups in this compound | Potential Interacting Residues in a Protein |

|---|---|---|

| Hydrogen Bond | Nitrile Nitrogen (acceptor) | Amino acid with a hydrogen donor (e.g., Ser, Thr, Asn) |

| Hydrophobic | Phenyl ring, Cyclopropyl (B3062369) group | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |

Note: This table illustrates the types of interactions that would be analyzed in a docking study. The specific interactions would depend on the target protein's binding site.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions involving substituted benzonitriles. These computational methods allow for the exploration of reaction landscapes, providing insights that are often difficult to obtain through experimental means alone.

Computational chemistry provides a powerful lens through which the dynamic processes of chemical reactions can be visualized and understood at a molecular level. For substituted benzonitriles, theoretical studies have been instrumental in mapping out the energetic profiles of various reaction pathways and characterizing the fleeting structures of transition states.

One area of significant investigation has been the [3 + 2] cycloaddition reactions involving benzonitrile (B105546) N-oxides. DFT calculations have revealed that these reactions typically proceed through a one-step mechanism via asynchronous transition states. nih.gov This means that the two new chemical bonds are not formed in perfect unison. The asynchronicity of the transition state is a key factor in determining the regioselectivity of the reaction.

In the context of nucleophilic aromatic substitution (SNAr) reactions, computational studies have been used to predict transition state geometries. For instance, in the reaction between 4-fluorobenzonitrile and indole, DFT calculations have identified different transition states depending on the presence and nature of a base catalyst. nih.gov These transition states can vary significantly in their geometry and charge distribution, highlighting the nuanced role of the reaction environment in dictating the reaction pathway. nih.gov For SN2 reactions, the transition state is often characterized by a trigonal bipyramidal geometry where the incoming nucleophile and the leaving group are partially bonded to the central carbon atom. sciencerepository.org The stability and structure of this transition state are heavily influenced by the substituents on the benzonitrile ring.

The hydrogenation of benzonitrile to form benzylamine (B48309) is another reaction that has been scrutinized using theoretical methods. Computational studies can help to elucidate the multi-step reaction pathway, which may involve the formation of intermediates and subsequent reactions such as condensation to dibenzylamine or hydrogenolysis to toluene. researchgate.netresearchgate.net

The table below summarizes key findings from theoretical studies on the reaction pathways of substituted benzonitriles.

| Reaction Type | Key Findings from Theoretical Studies | Relevant Compounds |

| [3 + 2] Cycloaddition | Proceeds via a one-step mechanism with asynchronous transition states. nih.gov | Benzonitrile N-oxides |

| Nucleophilic Aromatic Substitution (SNAr) | Transition state geometry is dependent on the presence of a base catalyst. nih.gov | 4-Fluorobenzonitrile |

| Nucleophilic Substitution (SN2) | Involves a trigonal bipyramidal transition state; structure is influenced by substituents. sciencerepository.org | Benzyl Bromides |

| Hydrogenation | Involves a consecutive reaction sequence with potential for side reactions. researchgate.net | Benzonitrile |

A major strength of computational chemistry lies in its ability to predict the reactivity and selectivity of chemical reactions. For substituted benzonitriles, these predictions are often based on the electronic properties of the substituents. The cyclopropylmethoxy group in this compound is expected to be an electron-donating group, which would influence the electron density distribution in the aromatic ring and on the nitrile group.

DFT calculations can be used to compute various reactivity indices that correlate with experimental observations. For example, the global electrophilicity index (ω) has been shown to have a linear correlation with the reactivity of para/meta-substituted benzonitriles. researchgate.net Similarly, local ionisation energy surfaces can be calculated to predict the most nucleophilic sites in an aromatic molecule, which is crucial for understanding the regioselectivity of electrophilic aromatic substitution reactions. ed.ac.uk For benzonitrile itself, while resonance theory predicts meta-directing effects for electrophilic attack, computational models based on local ionization energy also account for the observed ortho-reactivity. ed.ac.uk

In the context of nucleophilic attack on the nitrile carbon, the reactivity is influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the expected cyclopropylmethoxy group, would likely decrease the reactivity of the nitrile group towards nucleophiles. nih.gov DFT-based approaches have been shown to be effective in predicting the reactivity of nitriles toward thiol nucleophiles by calculating the activation energy (Ea) of the reaction. nih.gov

The regioselectivity of reactions involving substituted benzonitriles can also be predicted. In 1,3-dipolar cycloadditions, a quantitative formulation of the hard-soft acid-base (HSAB) principle within the framework of DFT has been successfully applied to predict the regioselectivity, which could not be rationalized by simpler models like frontier molecular-orbital theory. nih.gov

The following table presents a conceptual summary of how substituents are predicted to affect the reactivity of benzonitriles based on computational studies.

| Substituent Type | Predicted Effect on Reactivity | Computational Descriptor |

| Electron-Withdrawing | Increases reactivity towards nucleophiles. | Higher global electrophilicity index (ω). researchgate.net |

| Electron-Donating | Decreases reactivity towards nucleophiles. | Lower global electrophilicity index (ω). researchgate.net |

| Varies | Directs electrophilic attack to specific positions (ortho, meta, para). | Local ionisation energy surfaces. ed.ac.uk |

For this compound, the electron-donating nature of the cyclopropylmethoxy group at the ortho position is expected to increase the electron density in the aromatic ring, potentially favoring electrophilic substitution at the para position. It would also likely decrease the susceptibility of the nitrile group to nucleophilic attack compared to unsubstituted benzonitrile.

2 Cyclopropylmethoxy Benzonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Benzonitrile-Based Scaffolds

The benzonitrile (B105546) moiety is a well-established and highly versatile functional group in organic chemistry. Its presence in 2-(cyclopropylmethoxy)benzonitrile provides a reactive handle for a multitude of chemical transformations, making it a valuable precursor for the synthesis of various benzonitrile-based scaffolds. The nitrile group can undergo a wide range of reactions, including hydrolysis, reduction, and cycloaddition, to afford a diverse array of functional groups and heterocyclic systems.

Formation of Substituted Benzonitrile Analogues

The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups to create a library of substituted benzonitrile analogues. The nature and position of these substituents can be strategically varied to modulate the electronic properties and biological activity of the resulting molecules. While specific studies on this compound are not extensively documented, the general reactivity of benzonitriles provides a reliable guide to its potential transformations.

Furthermore, the nitrile group itself can be converted into other functional groups. For instance, hydrolysis of the nitrile can yield the corresponding benzoic acid, while reduction can afford the aminomethyl derivative. These transformations open up avenues for further derivatization and the synthesis of a broad spectrum of substituted benzonitrile analogues.

Integration into Polycyclic and Heterocyclic Systems

The benzonitrile functional group is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of the nitrile group allows for its participation in cyclization reactions to form fused ring systems. For example, ortho-substituted benzonitriles can undergo intramolecular cyclization to yield a variety of heterocyclic structures.

While direct examples involving this compound are not prevalent in the literature, the general synthetic utility of benzonitriles in the construction of polycyclic and heterocyclic systems is well-established. For instance, 2-acylbenzonitriles are known to react with various nucleophiles to form 3,3-disubstituted isoindolinones in high yields through a tandem addition and rearrangement process. researchgate.net Similarly, benzonitrile derivatives are key intermediates in the synthesis of complex heterocyclic systems like benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines. researchgate.net The presence of the cyclopropylmethoxy group at the ortho position of this compound could influence the regioselectivity and stereoselectivity of such cyclization reactions, potentially leading to novel heterocyclic scaffolds.

The following table illustrates the potential of benzonitrile derivatives in the synthesis of heterocyclic compounds, which can be extrapolated to this compound.

| Starting Material | Reagent/Condition | Product | Reference |

| 2-Acetylbenzonitrile | Various nucleophiles | 3,3-Disubstituted isoindolinones | researchgate.net |

| Substituted Benzimidazoles | Various reagents | Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines | researchgate.net |

| 2-Formylbenzonitrile | Arenes, Diaryliodonium salts | 2,3-Diarylisoindolin-1-one | researchgate.net |

Building Block for Functional Molecules and Advanced Materials

The unique combination of the benzonitrile and cyclopropylmethoxy moieties in this compound makes it an attractive building block for the design and synthesis of functional molecules with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. ontosight.ainih.gov The cyclopropyl (B3062369) group is a particularly valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects. nih.govscientificupdate.com The rigid nature of the cyclopropyl ring can also help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. nih.gov

While specific SAR studies on derivatives of this compound are not widely reported, the principles of medicinal chemistry suggest that it would be a valuable scaffold for such investigations. By systematically modifying the substituents on the benzene (B151609) ring and exploring different linkers to the cyclopropyl group, a library of analogues could be synthesized and evaluated for their biological activity. For example, the introduction of a cyclopropyl group has been shown to be a successful strategy in the development of KOR/MOR dual modulators for the treatment of substance use disorder. nih.gov

The following table outlines the general principles of how the cyclopropyl and benzonitrile moieties can contribute to the pharmacological profile of a molecule, which would be relevant in SAR studies of this compound derivatives.

| Structural Moiety | Potential Contribution to Bioactivity |

| Cyclopropyl Group | Enhanced metabolic stability, increased potency, conformational restriction, improved membrane permeability. nih.govscientificupdate.com |

| Benzonitrile Group | Can act as a hydrogen bond acceptor, participates in dipole-dipole interactions, can be a bioisostere for other functional groups. nih.gov |

Contribution to Novel Material Architectures

The benzonitrile group is a known component in the design of functional organic materials, including liquid crystals and materials with specific photophysical properties. The rigid and polar nature of the nitrile group can influence the self-assembly and packing of molecules in the solid state, leading to desirable material properties.

Although the direct application of this compound in materials science is not yet established, its structural features suggest potential in this area. The combination of the planar benzonitrile unit and the three-dimensional cyclopropylmethoxy group could lead to novel molecular packing arrangements and the formation of unique material architectures. Further research into the solid-state properties of this compound and its derivatives could uncover interesting applications in materials science.

Applications in Materials Science

Currently, there is limited specific information available in the public domain regarding the direct application of this compound or its derivatives in materials science. However, the broader class of benzonitrile derivatives has found applications in various areas of materials science. For instance, their electronic and photophysical properties have been exploited in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The ability of the nitrile group to participate in intermolecular interactions makes benzonitrile-containing molecules interesting candidates for the construction of supramolecular assemblies and functional materials. nih.gov

Given the structural features of this compound, it is plausible that its derivatives could be explored for applications in areas such as:

Liquid Crystals: The rigid benzonitrile core combined with the flexible cyclopropylmethoxy tail could lead to mesogenic properties.

Organic Electronics: The electronic properties of the benzonitrile moiety could be tuned by substitution on the aromatic ring, potentially leading to materials with interesting charge-transport properties.

Functional Polymers: Incorporation of the this compound unit into a polymer backbone could impart specific properties to the resulting material.

Further research is needed to explore the potential of this compound and its derivatives in the field of materials science.

Scientific Data on the Use of this compound in Polymer and Materials Science Remains Elusive

Despite a comprehensive search of scientific literature and patent databases, no direct evidence could be found to support the use of the chemical compound this compound as a monomer for polymer synthesis or as a direct component in functional materials. While the broader class of benzonitrile derivatives finds application in various fields, including pharmaceuticals and as precursors for other organic compounds, specific research detailing the polymerization or material science applications of this compound is not publicly available in the searched resources.

The initial investigation sought to uncover research findings and data related to the role of this compound in the creation of polymers and advanced materials. The intended scope was to detail its function as a versatile synthetic intermediate, specifically focusing on its potential as a monomer and as a constituent in functional materials. However, the extensive search queries yielded no specific studies, patents, or scholarly articles that describe the direct polymerization of this compound or its incorporation into functional material frameworks.

General information on benzonitrile-containing compounds highlights their utility in the synthesis of more complex molecules. For instance, the nitrile group can undergo various chemical transformations to yield amines or other functional groups that could, in theory, be suitable for polymerization. Nevertheless, a direct link or documented pathway starting from this compound to a polymer or a functional material could not be established from the available data.

The absence of such information in the public domain suggests that the application of this compound in these specific areas may be a niche or as-yet-unexplored field of research. It is also possible that such applications are documented in proprietary industrial research that is not publicly accessible.

Therefore, due to the lack of specific scientific data on the use of this compound in polymer synthesis and functional materials, it is not possible to provide a detailed article on this subject as requested. Further research and development would be necessary to determine the potential of this compound in these applications.

Future Perspectives and Emerging Research Avenues for 2 Cyclopropylmethoxy Benzonitrile

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. unibo.it For 2-(Cyclopropylmethoxy)benzonitrile, future research will likely concentrate on developing environmentally benign and efficient manufacturing processes, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas of innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source can dramatically reduce reaction times, often from hours to minutes, and increase product yields. researchgate.net Methodologies are being developed for various organic reactions, including Knoevenagel condensations to form C-C bonds, which are relevant to nitrile-containing compounds. researchgate.net

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents is a major trend. mdpi.com Ionic liquids, for example, can act as catalysts, co-solvents, and phase-separation agents, simplifying purification processes and allowing for the recycling of the reaction medium. rsc.orgresearchgate.net The use of cyclopentyl methyl ether (CPME) is another example of an environmentally benign solvent being used in modern synthetic protocols. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, scalability, and control over reaction parameters. beilstein-journals.org By using microfluidic systems, hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their handling and accumulation. beilstein-journals.org This approach is particularly promising for optimizing the synthesis of complex molecules safely and efficiently.

Catalyst-Free and Biocatalytic Methods: The development of catalyst-free reactions, often under microwave or solventless conditions, represents a significant step towards process simplification and waste reduction. researchgate.net Furthermore, exploring enzymatic or chemoenzymatic pathways could offer highly selective and sustainable routes to this compound and its precursors.

| Sustainable Methodology | Principle | Potential Advantage for Synthesizing this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating of the reaction mixture. researchgate.net | Reduced reaction times, higher yields, and potentially fewer side products. |

| Ionic Liquids | Salts that are liquid at low temperatures, acting as recyclable solvents and catalysts. rsc.org | Elimination of volatile organic compounds (VOCs), simplified product separation, and catalyst recycling. researchgate.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. beilstein-journals.org | Enhanced safety, precise control over temperature and mixing, and easier scalability. |

| Solvent-Free Reactions | Reactants are mixed in the absence of a solvent, often with grinding or heating. mdpi.com | Reduced waste, lower environmental impact, and simplified workup procedures. |

Unveiling Novel and Unprecedented Reactivity Patterns

The unique structural combination of a nitrile group, an ether linkage, and a strained cyclopropyl (B3062369) ring in this compound suggests a rich and potentially untapped reactivity. Future research will focus on exploring transformations that leverage these functionalities to build molecular complexity.

Cyclopropyl Ring-Opening Reactions: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions (e.g., with transition metals, acids, or radical initiators). Exploring these pathways could lead to the synthesis of novel linear or heterocyclic structures that are not easily accessible otherwise.

Nitrile Group Transformations: The benzonitrile (B105546) moiety is a versatile functional group. Beyond simple hydrolysis or reduction, its reactivity in cycloaddition reactions could be explored. For instance, [2+2] cycloadditions, sometimes facilitated by transition metals or photochemistry, can be used to construct complex cyclobutane derivatives. researchgate.net

Directed Metallation and Functionalization: The ether oxygen and nitrile nitrogen can act as directing groups for ortho-metallation, allowing for the selective functionalization of the benzene (B151609) ring. Investigating this reactivity could provide a straightforward route to novel substituted derivatives with tailored electronic and steric properties.

Intramolecular Cyclizations: The proximity of the cyclopropylmethoxy side chain to the nitrile group could enable novel intramolecular cyclization reactions. researchgate.net Designing conditions to promote such reactions could lead to the formation of unique polycyclic systems, potentially with interesting biological or material properties.

Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully understand and predict the behavior of this compound, advanced analytical and computational tools are indispensable. Integrating experimental data with theoretical calculations provides a much deeper understanding of its structural, electronic, and reactive properties.

Spectroscopic Analysis: Comprehensive characterization using techniques like Fourier-transform infrared (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-Vis spectroscopy will continue to be crucial. nih.govjchps.com Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), allows for precise vibrational assignments and a detailed understanding of the molecular structure. nih.govresearchgate.net

Computational Modeling (DFT): DFT calculations are a powerful tool for investigating molecular geometry, electronic properties, and reactivity. mdpi.com Future studies will likely employ DFT to:

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity, electronic transitions, and charge transfer properties. jchps.com

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents. researchgate.net

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths, providing a theoretical basis for the observed optical properties. jchps.com

| Technique | Type | Information Gained for this compound |

|---|---|---|

| FT-IR / FT-Raman | Spectroscopic (Experimental) | Identification of functional groups and vibrational modes. nih.gov |

| NMR Spectroscopy | Spectroscopic (Experimental) | Determination of the molecule's carbon-hydrogen framework and connectivity. nih.gov |

| Density Functional Theory (DFT) | Computational | Optimized geometry, vibrational frequencies, and electronic properties. jchps.commdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Computational | Insights into reactivity, kinetic stability, and electron-donating/accepting ability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Computational | Prediction of sites for electrophilic and nucleophilic attack. researchgate.net |

Rational Design of Derivatives for Targeted Chemical Applications

The core structure of this compound serves as a valuable starting point for the rational design of new molecules with specific, pre-defined functions. nih.gov This design process involves a synergistic combination of computational screening and targeted synthesis. researchgate.net

Pharmacophore-Based Design: By identifying the key structural features (pharmacophores) responsible for a desired biological activity, new derivatives can be designed. For example, tethering the this compound scaffold to other known pharmacophores, such as a 1,2,3-triazole or a benzenesulfonamide, could create hybrid molecules with enhanced or novel biological profiles. researchgate.net

Virtual Screening and Molecular Docking: Computational techniques like molecular docking can be used to screen virtual libraries of this compound derivatives against specific biological targets, such as enzyme active sites. nih.gov This approach helps prioritize which compounds to synthesize, saving significant time and resources. nih.gov

Structure-Property Relationship (SPR) Studies: A systematic synthetic program to modify different parts of the molecule—the benzene ring, the cyclopropyl group, or the ether linkage—and evaluating the impact on its properties is essential. This could involve introducing photoswitchable groups like azobenzene to create light-controlled molecular tools or modifying substituents to tune properties like solubility and electronic absorption. rug.nl This systematic approach allows researchers to build a clear understanding of how structural changes influence function, paving the way for the creation of highly optimized molecules for applications in materials science, agrochemicals, or pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.